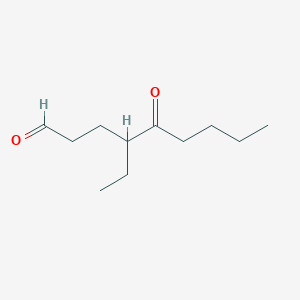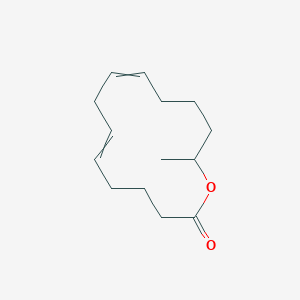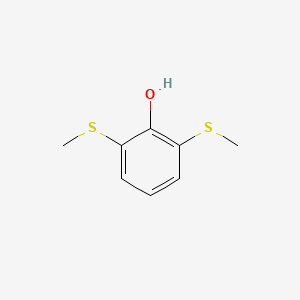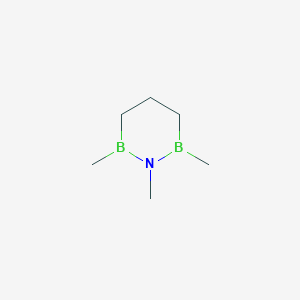methanone CAS No. 88216-65-3](/img/structure/B14391700.png)
[4-Hydroxy-3,5-di(propan-2-yl)phenyl](2-hydroxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3,5-di(propan-2-yl)phenylmethanone: is an organic compound with a complex structure that includes both phenolic and ketonic functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3,5-di(propan-2-yl)phenylmethanone typically involves the reaction of 4-hydroxy-3,5-di(propan-2-yl)benzaldehyde with 2-hydroxybenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the ketone linkage between the two aromatic rings.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The phenolic groups in 4-Hydroxy-3,5-di(propan-2-yl)phenylmethanone can undergo oxidation to form quinones.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential antioxidant properties due to the presence of phenolic groups.
Medicine:
- Explored for its potential anti-inflammatory and analgesic properties.
Industry:
- Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3,5-di(propan-2-yl)phenylmethanone is largely dependent on its functional groups. The phenolic groups can donate hydrogen atoms, acting as antioxidants. The ketone group can participate in various biochemical interactions, potentially inhibiting enzymes or interacting with cellular receptors.
Comparison with Similar Compounds
4-Hydroxy-3,5-di(propan-2-yl)benzaldehyde: Shares the phenolic and isopropyl groups but lacks the ketone functionality.
2-Hydroxybenzophenone: Contains the ketone and phenolic groups but lacks the isopropyl substituents.
Uniqueness:
- The combination of phenolic, ketone, and isopropyl groups in 4-Hydroxy-3,5-di(propan-2-yl)phenylmethanone provides a unique set of chemical properties, making it versatile for various applications in research and industry.
Properties
CAS No. |
88216-65-3 |
|---|---|
Molecular Formula |
C19H22O3 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
[4-hydroxy-3,5-di(propan-2-yl)phenyl]-(2-hydroxyphenyl)methanone |
InChI |
InChI=1S/C19H22O3/c1-11(2)15-9-13(10-16(12(3)4)19(15)22)18(21)14-7-5-6-8-17(14)20/h5-12,20,22H,1-4H3 |
InChI Key |
FHANNXQQQMQLFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)C(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-{[(2-Methoxyethyl)carbamoyl]sulfanyl}propanoic acid](/img/structure/B14391644.png)



![2,2'-[1,4-Phenylenebis(methylene)]di(isoquinolin-2-ium) dibromide](/img/structure/B14391663.png)
![1-(Dichloromethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14391675.png)
![Bicyclo[4.1.1]octa-1,5-diene](/img/structure/B14391679.png)

![Methyl 3-[(1,3-benzoxazol-2-yl)sulfanyl]-2-cyanoprop-2-enoate](/img/structure/B14391702.png)
